poly(D,L-lactide-co-glycolide)
Overview
Description
poly(D,L-lactide-co-glycolide), also known as polyglactin 910, is an absorbable, synthetic suture material commonly used in surgical procedures. It is manufactured by Ethicon Inc., a subsidiary of Johnson and Johnson. poly(D,L-lactide-co-glycolide) is primarily composed of a copolymer of lactide and glycolide, which are cyclic diesters of lactic acid and glycolic acid, respectively . This suture material is known for its excellent handling properties, minimal tissue reaction, and predictable absorption profile, making it a popular choice for soft tissue approximation and ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions
poly(D,L-lactide-co-glycolide) is synthesized through the ring-opening polymerization of lactide and glycolide. The polymerization process involves the use of catalysts such as stannous octoate to initiate the reaction. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of poly(D,L-lactide-co-glycolide) involves several steps:
Polymerization: Lactide and glycolide are polymerized in the presence of a catalyst to form polyglactin 910.
Extrusion: The polymer is then extruded into fibers.
Braiding: The fibers are braided to form the suture material.
Chemical Reactions Analysis
Types of Reactions
poly(D,L-lactide-co-glycolide) undergoes hydrolytic degradation, which is a type of chemical reaction where water molecules break down the polymer chains. This process is facilitated by the presence of ester bonds in the polymer backbone .
Common Reagents and Conditions
The hydrolytic degradation of poly(D,L-lactide-co-glycolide) occurs under physiological conditions, typically within the human body. The presence of water and body fluids accelerates the breakdown of the polymer chains .
Major Products Formed
The major products formed from the hydrolytic degradation of poly(D,L-lactide-co-glycolide) are lactic acid and glycolic acid. These byproducts are naturally metabolized by the body and excreted through normal metabolic pathways .
Scientific Research Applications
poly(D,L-lactide-co-glycolide) has a wide range of scientific research applications, including but not limited to:
- poly(D,L-lactide-co-glycolide) is extensively used in surgical procedures for wound closure, tissue approximation, and ligation. Its absorbable nature makes it ideal for internal sutures where long-term presence of foreign material is undesirable . Chemistry: poly(D,L-lactide-co-glycolide) serves as a model polymer for studying hydrolytic degradation and polymerization processes . Industry: poly(D,L-lactide-co-glycolide) mesh is used in various surgical specialties, including urology, gynecology, and hernia repair, showcasing its versatility and effectiveness .
Mechanism of Action
The mechanism of action of poly(D,L-lactide-co-glycolide) involves its gradual degradation through hydrolysis. The ester bonds in the polymer backbone are cleaved by water molecules, leading to the breakdown of the polymer chains into lactic acid and glycolic acid . These byproducts are then metabolized and excreted by the body. The gradual degradation of poly(D,L-lactide-co-glycolide) ensures that it provides sufficient tensile strength to support tissue healing while eventually being absorbed, minimizing long-term foreign body reactions .
Comparison with Similar Compounds
poly(D,L-lactide-co-glycolide) is often compared with other synthetic absorbable sutures such as:
Polyglycolic Acid (Dexon): Similar to poly(D,L-lactide-co-glycolide), Dexon is an absorbable suture made from polyglycolic acid.
Poliglecaprone 25 (Monocryl): Monocryl is another absorbable suture known for its high initial tensile strength and rapid absorption.
Polysorb: Polysorb is a synthetic absorbable suture made from a copolymer of glycolide and lactide.
poly(D,L-lactide-co-glycolide)’s unique combination of lactide and glycolide, along with its coating, provides it with superior handling properties and a predictable absorption profile, making it a preferred choice in many surgical applications .
Properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKNASZPVZHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-50-7, 107131-72-6 | |
Record name | Poly-(DL)-lactide-co-glycolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80910517 | |
Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107760-14-5 | |
Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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